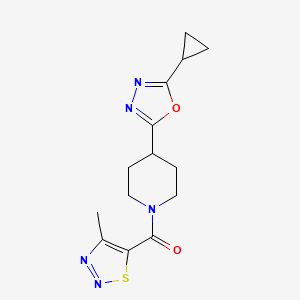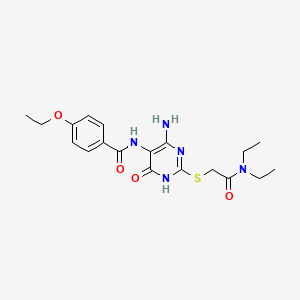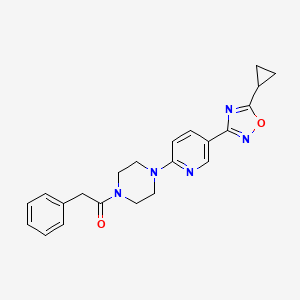
3-Bromo-2-pyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-pyridin-4-ylpyridine is an organic chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-pyridin-4-ylpyridine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-Bromo-2-pyridin-4-ylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory properties. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-2-pyridin-4-ylpyridine is its versatility. This compound can be used in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid exposure.
Direcciones Futuras
There are many future directions for the use of 3-Bromo-2-pyridin-4-ylpyridine in scientific research. One potential direction is the development of new drugs and pharmaceuticals. This compound has shown promise as a potential treatment for cancer and Alzheimer's disease. Additionally, researchers could explore the use of this compound in the development of new materials for electronic and optoelectronic applications.
In conclusion, 3-Bromo-2-pyridin-4-ylpyridine is a versatile organic compound that has a wide range of scientific research applications. Its unique properties make it an important building block in the synthesis of various organic compounds. As research continues, this compound has the potential to lead to the development of new drugs and materials for a variety of applications.
Métodos De Síntesis
The synthesis of 3-Bromo-2-pyridin-4-ylpyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-bromo-2-pyridin-4-ylboronic acid with pyridine-4-carboxaldehyde in the presence of a palladium catalyst. This method yields a high purity product with good yield.
Aplicaciones Científicas De Investigación
3-Bromo-2-pyridin-4-ylpyridine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. Researchers use it to study the mechanism of action of various enzymes and proteins. Additionally, this compound is used in the development of new materials for electronic and optoelectronic applications.
Propiedades
IUPAC Name |
3-bromo-2-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYRMHSPHNIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)
![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)



![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)




![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)